molecular formula C12H7FN2 B12961250 5-Fluoro-6-phenylnicotinonitrile

5-Fluoro-6-phenylnicotinonitrile

Cat. No.: B12961250
M. Wt: 198.20 g/mol
InChI Key: VEYXBHVCNGFGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-phenylnicotinonitrile is an organic compound that belongs to the class of fluorinated nicotinonitriles It is characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 6-position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-phenylnicotinonitrile typically involves the introduction of the fluorine atom and the phenyl group onto the nicotinonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to introduce the fluorine atom. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinonitrile under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-phenylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-nicotinic acids, while reduction can produce fluoro-aminonicotinonitriles.

Scientific Research Applications

5-Fluoro-6-phenylnicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-phenylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The phenyl group can contribute to the compound’s hydrophobic interactions, further stabilizing its binding to the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-phenylnicotinonitrile
  • 6-Fluoro-3-phenylnicotinonitrile
  • 5-Chloro-6-phenylnicotinonitrile

Uniqueness

5-Fluoro-6-phenylnicotinonitrile is unique due to the specific positioning of the fluorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in drug development and other applications.

Properties

Molecular Formula

C12H7FN2

Molecular Weight

198.20 g/mol

IUPAC Name

5-fluoro-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C12H7FN2/c13-11-6-9(7-14)8-15-12(11)10-4-2-1-3-5-10/h1-6,8H

InChI Key

VEYXBHVCNGFGJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.